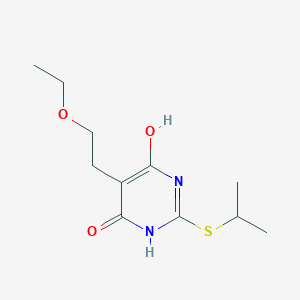
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用機序
The mechanism of action of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easier to prepare solutions for in vitro studies. However, one of the limitations is its low stability in acidic conditions, which can affect the accuracy of the results.
将来の方向性
There are several potential future directions for research on 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another potential area of research is its use as a tool for studying the NF-κB pathway and its role in the inflammatory response.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成法
The synthesis of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichloro-5-(2-ethoxyethyl)pyrimidine with sodium thiomethoxide in the presence of propan-2-ol. This reaction yields the desired compound in good yields.
科学的研究の応用
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one |
|---|---|
分子式 |
C11H18N2O3S |
分子量 |
258.34 g/mol |
IUPAC名 |
5-(2-ethoxyethyl)-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-6-5-8-9(14)12-11(13-10(8)15)17-7(2)3/h7H,4-6H2,1-3H3,(H2,12,13,14,15) |
InChIキー |
WAEPVSVROUGLCZ-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
正規SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
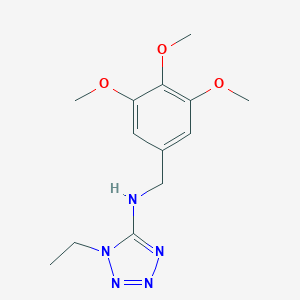
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)


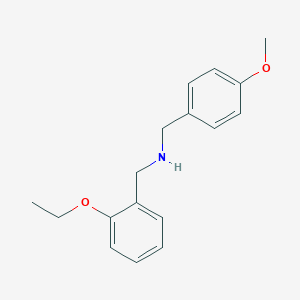
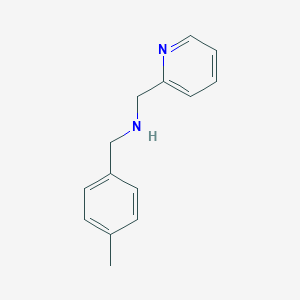
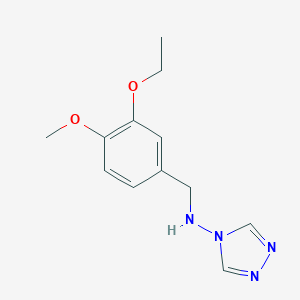


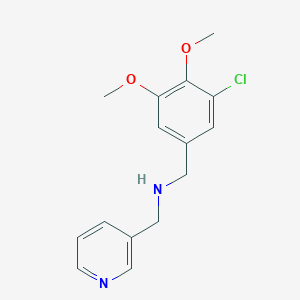
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)